REACTION_CXSMILES
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[C]=O.[C:3](=O)=[O:4].[H][H].[Ni:8]>[Ni].O>[C-:3]#[O+:4].[C-:3]#[O+:4].[C-:3]#[O+:4].[C-:3]#[O+:4].[Ni:8] |f:6.7.8.9.10,^3:0|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for producing superheated steam with the
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Type
|
TEMPERATURE
|
Details
|
heat of catalytic methanation of a synthesis gas
|
Type
|
TEMPERATURE
|
Details
|
cooled reactor
|
Type
|
TEMPERATURE
|
Details
|
cooled reactor
|
Type
|
CUSTOM
|
Details
|
to operate at a gas entrance temperature between 250° C. and 350° C., specifically 300° C., at an average pressure of 37.5 bar
|
Type
|
TEMPERATURE
|
Details
|
cooled reactor
|
Type
|
CUSTOM
|
Details
|
is 300° C
|
Type
|
CUSTOM
|
Details
|
preheated up to 160° C.
|
Type
|
CUSTOM
|
Details
|
is about 318° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled reactor
|
Name
|
nickel carbonyl
|
Type
|
product
|
Smiles
|
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |